molecular formula C18H19FN2O4S B2357773 4-fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide CAS No. 339103-34-3

4-fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide

Cat. No.: B2357773
CAS No.: 339103-34-3
M. Wt: 378.42
InChI Key: ZZZXEEORJJJIKZ-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide is a complex organic compound that features a fluorine atom, a morpholino group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonylation of aniline derivatives, followed by the introduction of the morpholino group through nucleophilic substitution. The final step often involves the fluorination of the aromatic ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
  • 2-((difluoromethyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide
  • 1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole-4-sulfonamide

Uniqueness

4-fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-15-6-8-17(9-7-15)26(23,24)21(16-4-2-1-3-5-16)14-18(22)20-10-12-25-13-11-20/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZXEEORJJJIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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